

Technical Support Center: Ammonium Lactate Removal from Fermentation Broth

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Compound of Interest

Compound Name: Ammonium lactate

Cat. No.: B1194391

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This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the removal of **ammonium lactate** from fermentation broth.

General FAQs

Q1: Why is it necessary to remove lactic acid/lactate from the fermentation broth?

A1: The accumulation of lactic acid during fermentation lowers the pH of the broth, which can inhibit microbial growth and productivity. To counteract this, a neutralizing agent like ammonia is added, resulting in the formation of **ammonium lactate**. In-situ removal of this salt is crucial to prevent product inhibition, maintain optimal fermentation conditions, and improve overall yield.^{[1][2]} Efficient downstream processing is also vital as it can account for up to 50% of the total production cost.^{[2][3]}

Q2: What are the primary methods for removing **ammonium lactate**?

A2: The main techniques employed for **ammonium lactate** separation include ion-exchange chromatography, electrodialysis, solvent extraction, and membrane filtration (like nanofiltration).^{[2][3]} Each method has distinct advantages and challenges related to efficiency, cost, and environmental impact.

Q3: My process requires a specific stereoisomer of lactic acid (L(+) or D(-)). Which separation methods preserve optical purity?

A3: Fermentation is the preferred method for producing specific stereoisomers of lactic acid.[4] Downstream processes like an advanced precipitation/esterification method have been shown to separate the resulting lactate without altering its optical purity.[5] It is crucial to verify the impact of any chosen separation technique on the stereoisomeric purity of your final product.

Ion-Exchange Chromatography

Ion-exchange (IEX) chromatography separates lactate ions based on their charge by reversibly binding them to a charged solid-phase resin.[6] Anion-exchange resins are commonly used to capture the lactate anion.[4]

Troubleshooting Guide: Ion Exchange

Issue	Potential Cause	Recommended Solution
Low Binding Capacity	Incorrect pH: The broth pH is below the pKa of lactic acid (3.86), meaning the lactate is in its undissociated form and cannot bind effectively to an anion-exchange resin.[4][7]	Adjust the feed broth pH to be above 3.86 to ensure lactate is in its anionic form.[8]
Resin Fouling: Proteins, cell debris, or other organic molecules from the broth are clogging the resin.[9]	Pre-treat the fermentation broth by microfiltration or ultrafiltration to remove cells and large proteins.[10] Implement a regular resin cleaning and regeneration protocol as specified by the manufacturer.[9]	
Competing Ions: Other anions in the broth are competing with lactate for binding sites on the resin.	Consider a pre-purification step, such as nanofiltration, to remove divalent ions.[11] If possible, modify the fermentation medium to reduce the concentration of competing anions.	
Poor Lactate Recovery (Low Elution Efficiency)	Ineffective Eluent: The eluent (e.g., HCl, NaOH) concentration or type is not optimal for desorbing lactate from the resin.[4]	Optimize the eluent concentration and type. Studies have used eluents like HCl, NaOH, and H ₂ SO ₄ with varying success.[4] A gradient elution might improve separation.[8]
High Flow Rate: The flow rate during elution is too fast, not allowing sufficient time for desorption.[12]	Reduce the elution flow rate to increase the contact time between the eluent and the resin.	

Column Channeling: The resin bed is not packed uniformly, causing the eluent to bypass parts of the resin.[12]	Repack the column carefully to ensure a uniform bed. Check for and eliminate air bubbles.	
High Back Pressure	Compacted Resin Bed: The resin beads have become compressed over time.[12]	Repack the column. If the issue persists, the resin may need replacement.
Clogged Column Frit/Filter: Particulates from the broth have clogged the inlet frit.[12]	Filter the sample before loading and regularly clean or replace the column frits.	

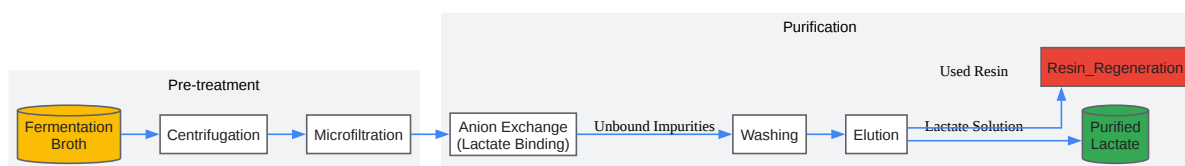
Experimental Protocol: Lactate Recovery via Ion Exchange

This protocol outlines a two-step ion-exchange process to purify lactic acid.

- Broth Pre-treatment:
 - Centrifuge the fermentation broth to pellet microbial cells.
 - Filter the supernatant through a 0.22 µm microfiltration membrane to remove any remaining cells and high-molecular-weight particles.[10]
- Cation-Exchange Step (Optional - Hardness Removal):
 - Pack a column with a strong cation-exchange resin (e.g., Amberlite IR 120).[13]
 - Equilibrate the column with deionized water.
 - Load the pre-treated broth onto the column. This step removes cations like Mg^{2+} and Ca^{2+} , which can interfere with subsequent steps.[11][13]
- Anion-Exchange Step (Lactate Binding):
 - Pack a column with a weak anion-exchange resin (e.g., Amberlite IRA-67 or IRA-96).[7][13]

- Equilibrate the resin with a suitable buffer as per the manufacturer's guidelines.
- Load the broth from the previous step onto the column. The lactate ions will bind to the resin.[4]
- Washing:
 - Wash the column with several bed volumes of deionized water to remove unbound, non-ionic impurities like residual sugars.
- Elution (Lactate Recovery):
 - Prepare an eluent solution, for example, 0.5 M NaOH or 0.5 N HCl.[7][13]
 - Pass the eluent through the column at a controlled flow rate.
 - Collect fractions and analyze for lactic acid concentration. Fractions containing high concentrations of lactate are pooled.[13]
- Resin Regeneration:
 - Regenerate the anion and cation resins according to the manufacturer's protocols, typically involving washing with strong acid or base followed by extensive rinsing with deionized water.

Visualization: Ion-Exchange Workflow



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Workflow for lactic acid recovery using ion exchange.

Electrodialysis

Electrodialysis (ED) uses an electric potential to move ions across ion-exchange membranes, separating **ammonium lactate** from non-ionic components of the broth.[1][14] A configuration with bipolar membranes (EDBM) can be used to split the **ammonium lactate** salt directly into lactic acid and ammonia.[3]

Troubleshooting Guide: Electrodialysis

Issue	Potential Cause	Recommended Solution
Decreased Separation Efficiency / High Energy Consumption	Membrane Fouling: Proteins, peptides, and other organic molecules from the fermentation broth adsorb onto the membrane surface, increasing electrical resistance and blocking ion transport.[1][15]	Implement a robust pre-treatment schedule including ultrafiltration (e.g., with a 2 kDa cut-off) to remove proteins and other foulants.[15] Decolorization with activated carbon can also be beneficial.[16]
Membrane Scaling: Precipitation of divalent salts (e.g., calcium phosphate) on the membrane surface, particularly on the cation-exchange membrane.	Pre-treat the broth with a chelating resin or nanofiltration to remove multivalent cations.[11][16] Periodically reverse the polarity of the electric field (Electrodialysis Reversal) to help dislodge scale.	
Incorrect Operating Voltage/Current Density: Operating above the limiting current density can cause water splitting, leading to pH changes and reduced efficiency.	Determine the limiting current density for your specific feed solution and operate below this value. Start with a constant voltage of around 1.5-2.4 V per membrane pair and monitor performance.[14][17]	
Low Final Product Concentration	High Water Transport: Excessive water transport (electro-osmosis) across the membranes dilutes the product stream.	Optimize the membrane stack configuration and operating parameters. Some membrane types exhibit lower water transport than others.
Back Diffusion: Lactate ions diffuse from the concentrate stream back into the diluate stream due to a large concentration gradient.	Increase the flow rate of the solutions to reduce the residence time and minimize back diffusion. The process is often terminated at around 70% demineralization to avoid	

high energy costs and
efficiency losses.[14]

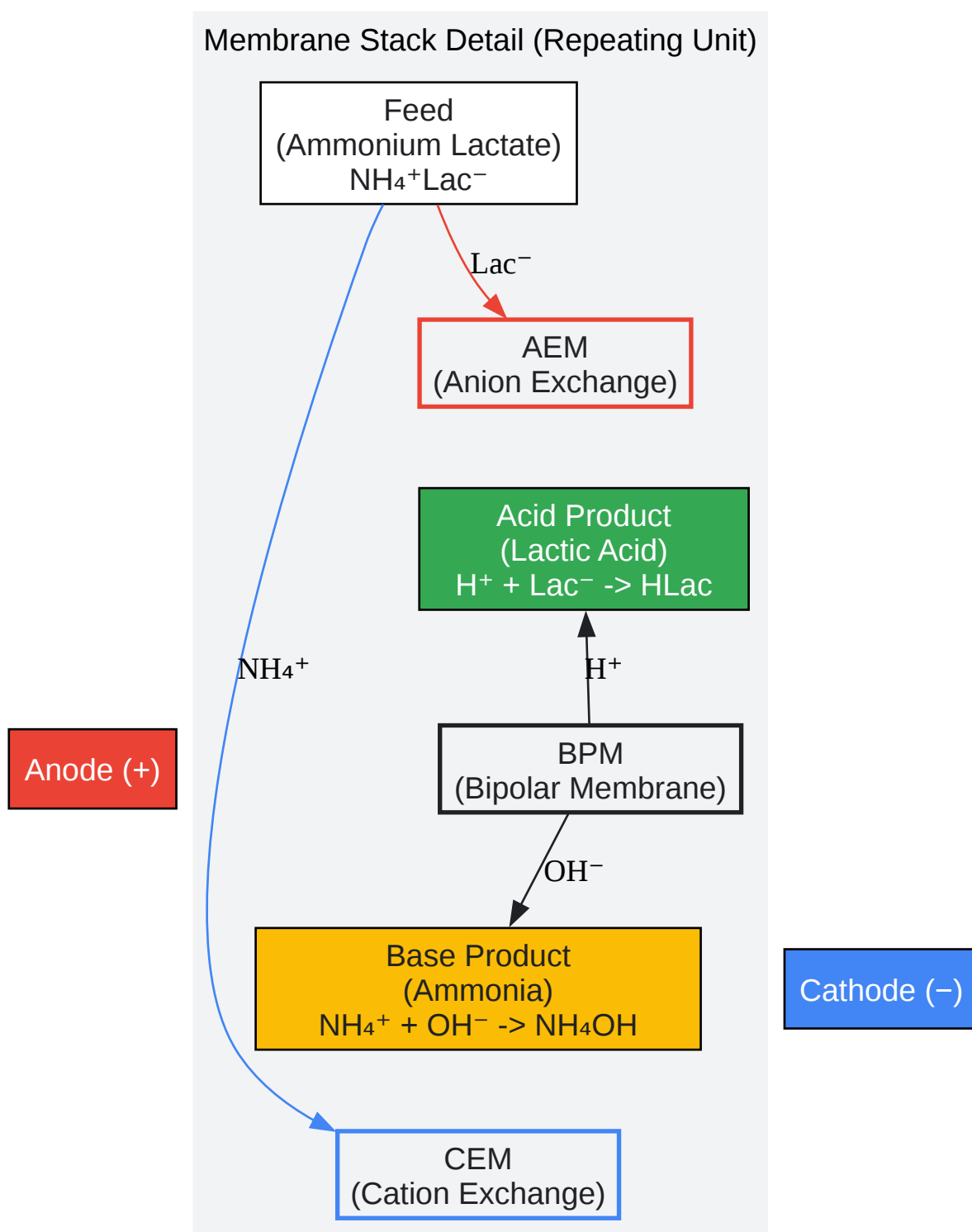
Experimental Protocol: Two-Stage Electrodialysis

This protocol describes a two-stage ED process to first concentrate **ammonium lactate** and then convert it to lactic acid.[16]

- Broth Pre-treatment:
 - Perform ultrafiltration on the fermentation broth to remove cells, proteins, and other high-molecular-weight compounds.[15][16]
 - Pass the filtered broth through a column containing activated charcoal for decolorization. [16]
 - (Optional) Use a chelating resin to remove multivalent metal ions.[16]
- Stage 1: Desalting Electrodialysis (Concentration):
 - Setup: Assemble a standard ED stack with alternating cation-exchange and anion-exchange membranes.
 - Solutions:
 - Diluate (Feed): The pre-treated fermentation broth.
 - Concentrate: An initial solution of sodium or **ammonium lactate** (e.g., 4 g/L) to minimize diffusion at the start.[17]
 - Electrode Rinse Solution: A salt solution, such as 25 g/L Na₂SO₄. [17]
 - Operation:
 - Circulate the three solutions through their respective compartments.
 - Apply a constant voltage (e.g., 12 V for a stack of ~8 cell pairs) or current.[17]

- Run the process until the desired concentration of **ammonium lactate** is achieved in the concentrate stream. Lactate concentrations can be increased more than 2.5-fold.
[17]
- Stage 2: Water-Splitting Electrodialysis (Conversion):
 - Setup: Assemble an EDBM stack with repeating units of a cation-exchange membrane, a bipolar membrane, and an anion-exchange membrane.
 - Solutions: The concentrated **ammonium lactate** solution from Stage 1 is used as the feed.
 - Operation:
 - Apply a direct current. The bipolar membrane splits water into H^+ and OH^- ions.
 - Lactate ions migrate across the anion-exchange membrane and combine with H^+ ions to form lactic acid.
 - Ammonium ions migrate across the cation-exchange membrane and combine with OH^- ions to form ammonium hydroxide, which can potentially be recycled.[3]
 - Continue the process until the desired conversion rate (e.g., 88-93%) is achieved.[17]

Visualization: Electrodialysis (EDBM) Process



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Ion movement in a bipolar membrane electrodesialysis cell.

Other Separation Methods (Solvent Extraction & Nanofiltration)

FAQs: Solvent Extraction & Nanofiltration

Q1: I'm considering solvent extraction. What are the main challenges? A1: Key challenges include the hydrophilic nature of lactic acid, making it difficult to extract with common organic solvents, and the potential toxicity of solvents to microorganisms if used for in-situ recovery.^[1] The formation of stable emulsions can also complicate the separation of aqueous and organic phases.^[18] However, reactive extraction using specific extractants like amines can improve efficiency.^[18]

Q2: How does nanofiltration (NF) work for this separation? A2: Nanofiltration separates molecules based on size and charge.^[14] It can be used to retain sugars, proteins, and divalent ions while allowing the smaller monovalent **ammonium lactate** to pass through into the permeate.^{[10][11]} This makes it an effective pre-treatment method before other techniques like electrodialysis.^[11]

Q3: My nanofiltration flux is decreasing rapidly. What is the cause? A3: This is likely due to membrane fouling from the complex components in the fermentation broth.^[11] High operating pressure can also compact the filter cake layer on the membrane surface, increasing resistance and reducing flux.^[19] Pre-filtering the broth with microfiltration can help mitigate severe fouling.^[10]

Q4: Does pH affect nanofiltration performance? A4: Yes, pH is a critical parameter. At a pH below its pKa (3.86), lactic acid is undissociated and has a higher permeability through NF membranes.^[20] At a higher pH, it exists as the charged lactate ion, which increases its rejection by the negatively charged membrane surface.^[20]

Data Summary

The performance of different separation techniques can vary significantly based on the specific conditions of the fermentation broth and the operating parameters.

Technique	Key Performance Metric	Reported Value	Notes
Ion Exchange	Purity	99.17%	Achieved in a two-step process using Amberlite IRA-96 and IR-120 resins.[13]
Recovery Yield	98.9%	Same two-step process.[13]	
Resin Capacity	210.46 mg/g	Binding capacity of Amberlite IRA-96 for lactic acid.[13]	
Electrodialysis	Final Concentration (Desalting)	111 - 175 g/L	Concentration of lactate in the concentrate stream after the first ED stage.[16][17]
Final Concentration (Conversion)	151 - 157 g/L	Concentration of lactic acid after the second EDBM stage.[16][17]	
Energy Consumption	~1.5 kWh/kg	Total energy for the complete two-stage ED process.[21]	
Nanofiltration	Sugar Rejection	63% - 100%	Rejection of unconverted sugars from various fermentation media. [10]
Protein/Ion Rejection	>50%	Rejection of residual proteins and various ions.[10]	
Lactate Loss (in retentate)	2.5% - 22.4%	Varies depending on the complexity of the	

fermentation medium.

[10]

Precipitation/Esterification

Recovery Yield

>80%

Recovery of lactic acid as methyl lactate after precipitation of ammonium sulfate.[2]

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